![molecular formula C22H25FN4O2S B251467 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B251467.png)
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by noxious stimuli, such as heat, capsaicin, and acid, and is involved in the perception of pain and thermal sensation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
Mécanisme D'action
BCTC acts as a competitive antagonist of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, binding to the channel pore and preventing the influx of cations, such as calcium and sodium. This results in the inhibition of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses, such as pain sensation and thermal sensation.
Biochemical and physiological effects:
BCTC has been shown to effectively block N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses in various animal models, including mice, rats, and guinea pigs. It has been shown to reduce pain behaviors in inflammatory and neuropathic pain models, and to decrease the sensitivity to thermal stimuli. BCTC has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BCTC is a highly selective and potent antagonist of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, making it an ideal tool for studying the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in various physiological processes. Its high purity and stability also make it suitable for use in in vitro and in vivo experiments. However, the use of BCTC in experiments requires careful consideration of its potential off-target effects and the specificity of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses.
Orientations Futures
The potential therapeutic applications of BCTC in pain management and other related disorders continue to be an active area of research. Future studies may focus on optimizing the pharmacokinetic and pharmacodynamic properties of BCTC, as well as investigating its potential use in combination with other analgesic agents. Additionally, the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in other physiological processes, such as inflammation and metabolism, may also be explored using BCTC as a tool.
Méthodes De Synthèse
BCTC can be synthesized by reacting 4-(4-butanoylpiperazin-1-yl)aniline with 3-fluorobenzoyl isothiocyanate in the presence of a base, such as triethylamine. The reaction yields BCTC as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
BCTC has been widely used in scientific research to study the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in pain sensation and other physiological processes. It has been shown to effectively block N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses in vitro and in vivo, and has been used to investigate the involvement of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in various pain models, such as inflammatory pain, neuropathic pain, and cancer pain. BCTC has also been studied for its potential therapeutic applications in other disorders, such as epilepsy, anxiety, and depression.
Propriétés
Formule moléculaire |
C22H25FN4O2S |
---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H25FN4O2S/c1-2-4-20(28)27-13-11-26(12-14-27)19-9-7-18(8-10-19)24-22(30)25-21(29)16-5-3-6-17(23)15-16/h3,5-10,15H,2,4,11-14H2,1H3,(H2,24,25,29,30) |
Clé InChI |
WMYXDUOPZQNRKG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.